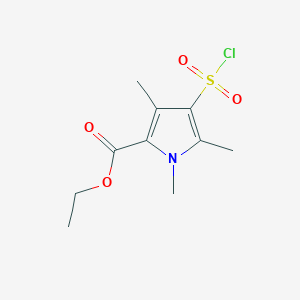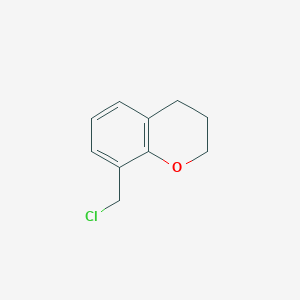![molecular formula C20H23ClN4O3 B13454261 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride is a complex organic compound with a unique structure that combines a quinoline moiety with a phenylurea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Preparation of the Phenylurea Group: This involves the reaction of an appropriate isocyanate with an amine to form the urea linkage.
Coupling of Intermediates: The quinoline and phenylurea intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography
Propiedades
Fórmula molecular |
C20H23ClN4O3 |
|---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
1-[3-[2-(2-aminoethoxy)ethoxy]phenyl]-3-quinolin-6-ylurea;hydrochloride |
InChI |
InChI=1S/C20H22N4O3.ClH/c21-8-10-26-11-12-27-18-5-1-4-16(14-18)23-20(25)24-17-6-7-19-15(13-17)3-2-9-22-19;/h1-7,9,13-14H,8,10-12,21H2,(H2,23,24,25);1H |
Clave InChI |
ZQNPZCXIFVIMRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCOCCN)NC(=O)NC2=CC3=C(C=C2)N=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


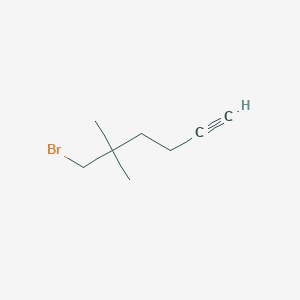
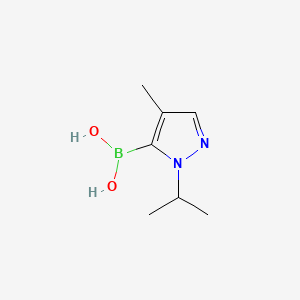
![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
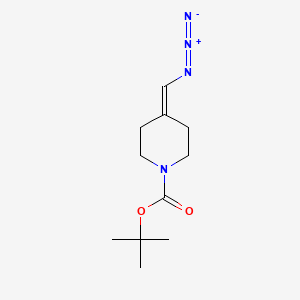
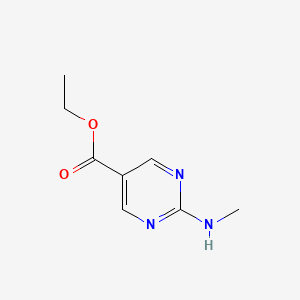
![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
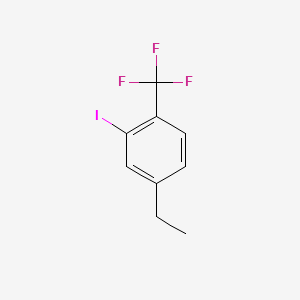
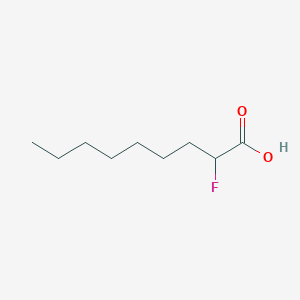

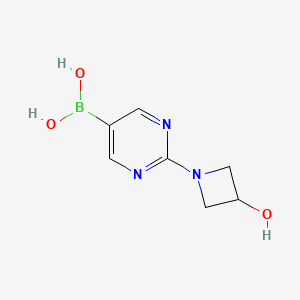
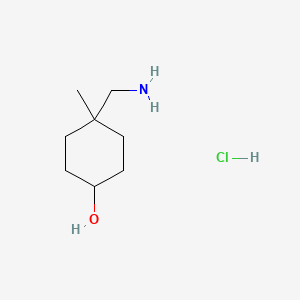
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
